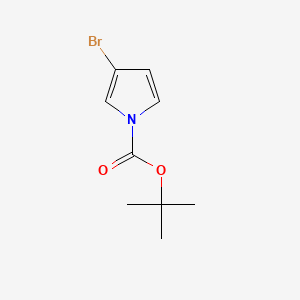
3-Bromo-1H-pyrrole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
“tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C9H12BrNO2 . It is also known as “N-Boc-2,5-dihydro-1H-pyrrole” or "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .
Synthesis Analysis
The synthesis of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” can be achieved from “Di-tert-butyl dicarbonate” and "3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE" . Another related compound, “N-Boc-2,5-dihydro-1H-pyrrole”, can be synthesized from "N-boc-diallylamine" .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is represented by the InChI code: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is 279.3±32.0 °C, and its predicted density is 1.37±0.1 g/cm3 .Applications De Recherche Scientifique
Organocatalyse
Ce composé joue un rôle crucial dans les processus organocatalytiques, qui sont essentiels pour la construction de cycles pyrroles. L'organocatalyse est une approche durable et efficace pour la synthèse de divers échafaudages structuraux, et 1-Boc-3-bromo-1H-pyrrole peut être utilisé pour générer des dérivés pyrroles par le biais de réactions de cycloaddition [3 + 2] .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Therefore, its targets would largely depend on the final compound it is used to create.
Mode of Action
It’s worth noting that pyrrole derivatives are often involved in reactions with various biological targets due to the presence of the pyrrole ring, a heterocyclic aromatic organic compound .
Biochemical Pathways
As a chemical intermediate, “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final compound it is used to synthesize.
Action Environment
The action environment of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is typically in a laboratory setting, under controlled conditions . Environmental factors that could influence its action include temperature, pH, and the presence of other reactants .
Propriétés
IUPAC Name |
tert-butyl 3-bromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWQHBOCOJUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


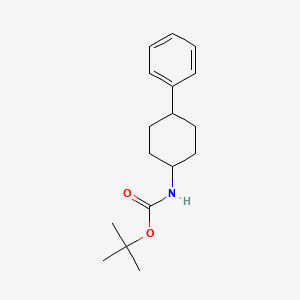

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
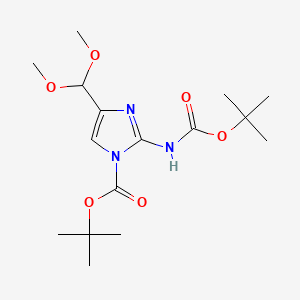
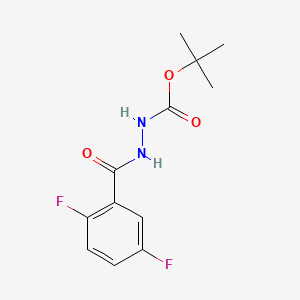

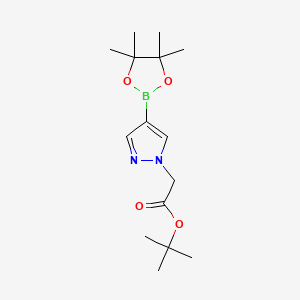
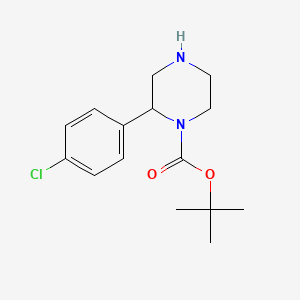
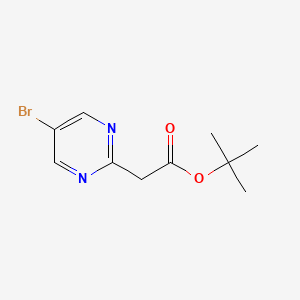

![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
